3-ethyl-3,4-dihydro-5-methoxy-2H-pyrrole
Description
3-Ethyl-3,4-dihydro-5-methoxy-2H-pyrrole is a partially saturated pyrrole derivative characterized by a five-membered heterocyclic ring containing one nitrogen atom. Its structure features a methoxy group (-OCH₃) at position 5 and an ethyl substituent (-CH₂CH₃) at position 3. The dihydro designation (3,4-dihydro) indicates partial saturation, with two adjacent carbon atoms in the ring being singly bonded, reducing aromaticity compared to fully unsaturated pyrroles.
The methoxy and ethyl groups may modulate lipophilicity, solubility, and metabolic stability, making this compound a candidate for further pharmacological exploration.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-ethyl-5-methoxy-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C7H13NO/c1-3-6-4-7(9-2)8-5-6/h6H,3-5H2,1-2H3 |
InChI Key |
ZAABPZTYLOXQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=NC1)OC |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 3-Ethyl-3,4-Dihydro-5-Methoxy-2H-Pyrrole
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. For instance, the hydrogenative cyclization of nitro ketones has been reported as an effective method to produce pyrrole derivatives with varying substituents, enhancing their biological activity and functional properties .
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study synthesized various pyrrole derivatives and assessed their antibacterial and antifungal properties. The results showed that certain modifications to the pyrrole structure could enhance activity against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 15 | 12 |
| Compound B | 20 | 18 |
| Compound C | 10 | 16 |
Anticancer Potential
Pyrrole-based compounds have also shown promise in anticancer research. Studies have demonstrated that specific substitutions on the pyrrole ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives containing electron-donating groups have been associated with increased activity against breast and lung cancer cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (µM) in MCF-7 (Breast Cancer) | IC50 (µM) in A549 (Lung Cancer) |
|---|---|---|
| Compound A | 5 | 7 |
| Compound B | 10 | 12 |
| Compound C | 15 | 14 |
Agricultural Applications
Pyrrole compounds are being explored for their potential as agrochemicals due to their ability to inhibit fungal growth and pests. The incorporation of pyrrole structures into fungicides has shown effective control over plant pathogens .
Case Study: Efficacy of Pyrrole-based Fungicides
In a field trial, a pyrrole-based fungicide was tested against common fungal pathogens in crops. The results indicated a significant reduction in disease incidence compared to untreated controls.
Material Science Applications
The unique properties of pyrroles make them suitable for applications in materials science. They are used as precursors for conducting polymers and organic light-emitting diodes (OLEDs). Their ability to form stable radical cations is particularly valuable in electronic applications .
Table 3: Properties of Pyrrole-based Materials
| Material Type | Electrical Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Conducting Polymer A | 250 | |
| OLED Component B | 300 |
Comparison with Similar Compounds
Structure and Properties :
- Molecular Formula: C₁₀H₉NO₂
- Molecular Weight : 175.18 g/mol
- Substituents : Ethoxy (-OCH₂CH₃) at position 5, phenyl (-C₆H₅) at position 2.
- Key Differences : The phenyl group at position 2 introduces significant steric bulk and electron-withdrawing effects compared to the ethyl group in the target compound. The ethoxy group (vs. methoxy in the target) increases lipophilicity.
Implications :
- Higher lipophilicity (due to ethoxy) could improve membrane permeability but reduce aqueous solubility.
- Safety data are unavailable, limiting current application assessments .
Ethyl (2S)-5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Structure and Properties :
- Molecular Formula: C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- Substituents : Ethoxy (-OCH₂CH₃) at position 5, ethyl ester (-COOCH₂CH₃) at position 2.
- Stereochemistry : The (2S) configuration introduces chirality, which may influence biological activity and synthetic complexity.
Implications :
- Chirality could lead to enantiomer-specific interactions, a factor absent in the non-chiral target compound.
- Precise mass and LogP (0.58) suggest moderate polarity, suitable for drug delivery systems .
Comparative Analysis Table
Preparation Methods
Starting Materials and Reaction Sequence
The most detailed synthesis route begins with 3-methoxybenzaldehyde as the starting material, proceeding through six steps:
-
Wittig reaction with ethoxyformyl ethylene triphenylphosphine to form ethyl 3-(3-methoxyphenyl)acrylate.
-
Catalytic hydrogenation of the acrylate intermediate to yield ethyl 3-(3-methoxyphenyl)propionate.
-
Bromination using liquid bromine to introduce a bromine atom at the 2-position of the aromatic ring.
-
Claisen condensation with N-vinyl-2-pyrrolidone to form a substituted pyrrolidone.
-
Acid-catalyzed rearrangement to generate a dihydropyrrole intermediate.
-
Cyclization with butyllithium in anhydrous toluene to finalize the spirocyclic structure.
Reaction Conditions and Yields
-
Wittig Reaction : Conducted in halogenated solvents (e.g., dichloromethane) at room temperature, achieving >85% yield.
-
Hydrogenation : Pd/C catalyst in ethanol at 50°C, yielding >90%.
-
Cyclization : Butyllithium in toluene at −78°C to 0°C, yielding 75–80%.
This method is noted for its use of inexpensive starting materials and scalability, with an overall yield of ~55%.
Nickel-Catalyzed Hydrogenative Cyclization
Advantages and Limitations
-
Catalyst : Nickel is cost-effective and reusable, with >90% selectivity for dihydropyrroles.
-
Scope : Requires tailored nitro ketone precursors, which may need additional synthesis steps.
Palladium-Assisted Ring-Closing Metathesis
Lactam Intermediate Strategy
A scalable synthesis of related pyrrolinones (e.g., 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one) involves:
-
Allylamine functionalization to form a diene precursor.
-
Ring-closing metathesis using Grubbs catalyst to form the pyrroline ring.
-
Methoxylation via nucleophilic substitution with methyl iodide or dimethyl carbonate.
Key Modifications for Target Compound
-
Methoxy Introduction : Reaction of a brominated intermediate with sodium methoxide in DMF.
-
Ethyl Group Incorporation : Use of ethylmagnesium bromide in Friedel-Crafts alkylation.
Acid-Catalyzed Rearrangement of Cyanohydrins
Cyanohydrin Formation and Hydrogenation
A less common but viable route involves:
-
Cyanohydrin synthesis from a methoxy-substituted ketone and hydrogen cyanide.
-
Hydrogenation over Raney Ni to produce an amino alcohol.
-
Cyclodehydration under acidic conditions (e.g., H₂SO₄) to form the dihydropyrrole ring.
Yield Optimization
Industrial-Scale Considerations
Solvent and Catalyst Selection
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Wittig Reaction | Dichloromethane | None | RT | 85–90 |
| Hydrogenation | Ethanol | Pd/C (5 wt%) | 50°C | 90–95 |
| Bromination | CCl₄ | Br₂ | 0°C | 80–85 |
| Cyclization | Toluene | Butyllithium | −78°C | 75–80 |
Emerging Methodologies
Q & A
Q. How are stability studies conducted to assess the degradation pathways of this compound under accelerated conditions?
- Protocols : Samples are stored at 40°C/75% RH for 6 months. LC-MS identifies oxidation products (e.g., pyrrole-N-oxide at m/z 196.1) and hydrolytic cleavage (methanol release via GC headspace). Degradation kinetics follow first-order models (t = 18 months) .
- Mitigation : Antioxidants (BHT, 0.1% w/w) and desiccants (silica gel) extend shelf life by 50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
